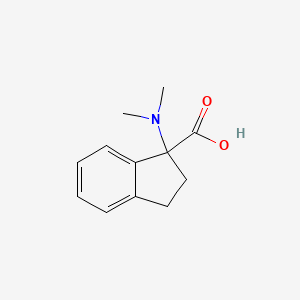

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro-

Description

This compound is a substituted indene derivative with a 2,3-dihydroindene core. Key structural features include:

- Carboxylic acid group at position 1.

- Dimethylamino group (-N(CH₃)₂) at position 1, adjacent to the carboxylic acid.

- CAS identifiers: MFCD05230760, AKOS009987657, and SCHEMBL753286 .

- Synonyms: 1-(dimethylamino)indane-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydroindene-1-carboxylic acid .

Its proximity to the carboxylic acid may enable intramolecular interactions, altering reactivity compared to non-aminated analogs.

Properties

IUPAC Name |

1-(dimethylamino)-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)12(11(14)15)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQBUBVGJORSTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- typically involves the reaction of indene with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- has shown promise in medicinal applications, particularly in the development of treatments for neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound exhibit anticholinesterase activity , which is crucial for enhancing cholinergic transmission in the brain.

Case Study: Alzheimer’s Disease Treatment

A significant study synthesized a series of derivatives and evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds demonstrated IC50 values indicating potent inhibitory effects, thus suggesting their potential as therapeutic agents for Alzheimer's disease .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ Inhibition |

|---|---|---|---|

| 20 | Not tested | 1.08 | Yes |

| 21 | Not tested | 1.09 | Yes |

Antituberculosis Activity

Research has also focused on the potential of indene derivatives in treating tuberculosis (TB). Modifications in the indene structure have led to enhanced activity against Mycobacterium tuberculosis by inhibiting ATP synthase, a critical enzyme for bacterial energy metabolism .

Antioxidant Properties

The compound has demonstrated antioxidant properties, making it useful in preventing oxidative stress-related diseases. It has been reported that 1H-Indene-1-carboxylic acid derivatives can scavenge active oxygen radicals and inhibit lipid peroxidation . This property is particularly beneficial in pharmaceutical formulations aimed at reducing oxidative damage.

Industrial Applications

In industrial chemistry, 1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for producing specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Substituent Variations in Dihydroindene Derivatives

Key Observations :

- The absence of the dimethylamino group in 14381-42-1 reduces basicity, making it less suitable for charged interactions in biological systems .

- Amino and ester modifications (e.g., 132205-73-3) enhance solubility in polar solvents but may reduce metabolic stability due to ester hydrolysis .

Functional Group Comparisons

Table 2: Impact of Functional Groups on Physicochemical Properties

| Functional Group | Example Compound (CAS) | Boiling Point/Solubility | Reactivity |

|---|---|---|---|

| Carboxylic acid + dimethylamino | Target compound (MFCD05230760) | High polarity; water-soluble | Zwitterionic behavior possible |

| Carboxylic acid alone | 14381-42-1 | Moderate solubility in DMSO | Acidic; forms salts with bases |

| Methyl ester + amino (hydrochloride) | 132205-73-3 | High solubility in polar solvents | Labile ester group; prone to hydrolysis |

Key Findings :

- The dimethylamino group in the target compound introduces a basic site (pKa ~8–10), enabling pH-dependent solubility and interaction with acidic biological targets .

- Methyl esters (e.g., 132205-73-3) are often used as prodrugs to improve membrane permeability but require enzymatic cleavage for activation .

Research and Application Insights

- Pharmaceutical Potential: The dimethylamino-carboxylic acid motif is rare but resembles neurotransmitter analogs (e.g., GABA derivatives), suggesting CNS-targeting applications .

- Material Science: Non-polar analogs (e.g., 4175-53-5) are used in polymer additives or fragrance synthesis due to their stability and volatility .

Biological Activity

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1H-Indene-1-carboxylic acid derivatives typically involves several chemical reactions. One common method is the Perkin reaction, which facilitates the formation of indene derivatives through the reaction of phthalic anhydrides with activated methylene compounds. This method has been optimized to yield various substituted indenes that exhibit significant biological activities .

Anticholinesterase Activity

Research has indicated that derivatives of 1H-indene-2-carboxylic acids show promising anticholinesterase activity, which is crucial for developing treatments for Alzheimer's disease. A study synthesized a series of 5,6-dimethoxy-1H-indene-2-carboxamides and evaluated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, compounds 20 and 21 exhibited IC50 values of 1.08 µM and 1.09 µM against BuChE, indicating potent inhibitory effects .

Amyloid Beta Inhibition

In addition to cholinesterase inhibition, these compounds also demonstrated significant inhibition of amyloid beta (Aβ) aggregation. The thioflavin T assay results highlighted that certain indene derivatives could effectively prevent Aβ fibrillation, a hallmark of Alzheimer's pathology. Kinetic analysis suggested that the most effective inhibitors acted as noncompetitive inhibitors .

Structure-Activity Relationships (SAR)

The biological activity of 1H-indene derivatives can be attributed to specific structural features. The presence of electron-donating groups such as methoxy or dimethylamino groups enhances the compound's ability to interact with biological targets. The following table summarizes key SAR findings:

| Compound | R Group | AChE IC50 (µM) | BuChE IC50 (µM) | Aβ Inhibition |

|---|---|---|---|---|

| 20 | Dimethoxy | Not tested | 1.08 | Yes |

| 21 | Dimethoxy | Not tested | 1.09 | Yes |

| 22 | Methyl | Not tested | >10 | No |

Case Study: Alzheimer’s Disease Treatment

A significant study focused on the potential of these compounds as multifunctional agents for Alzheimer's treatment. The research involved a series of in vitro assays to evaluate both cholinergic activity and amyloid aggregation inhibition. The results demonstrated that specific modifications in the indene structure led to enhanced therapeutic profiles, suggesting a dual-action mechanism beneficial for AD management .

Case Study: Antituberculosis Activity

Another area of interest is the exploration of indene derivatives in treating tuberculosis (TB). Some studies have investigated how modifications in the indene structure can lead to enhanced activity against Mycobacterium tuberculosis. Compounds derived from indanones have shown promising results in inhibiting ATP synthase, a critical enzyme for bacterial energy metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.